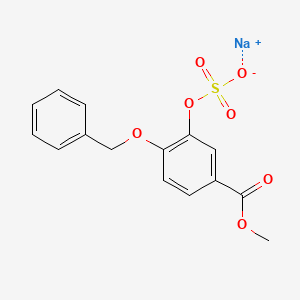
Sodium 2-(benzyloxy)-5-(methoxycarbonyl)phenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the InChIKey “WGYFASLUYTXWBO-UHFFFAOYSA-M” is known as potassium hydrogen phthalate. It is a white crystalline solid that is commonly used as a primary standard for acid-base titrations due to its high purity and stability. Potassium hydrogen phthalate is also used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hydrogen phthalate can be synthesized through the reaction of phthalic anhydride with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phthalic anhydride is dissolved in water and then reacted with potassium hydroxide to form potassium hydrogen phthalate. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, potassium hydrogen phthalate is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of phthalic anhydride and potassium hydroxide to a reactor, followed by crystallization and purification steps to obtain the final product. The crystallized potassium hydrogen phthalate is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Potassium hydrogen phthalate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid and can react with strong bases to form potassium phthalate.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Decomposition: Upon heating, it decomposes to form phthalic anhydride and water.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong bases such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature.
Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid. The reaction is conducted under reflux conditions.
Decomposition: Heating is required, typically at temperatures above 200°C.
Major Products Formed
Acid-Base Reactions: Potassium phthalate.
Esterification: Esters of phthalic acid.
Decomposition: Phthalic anhydride and water.
Scientific Research Applications
Potassium hydrogen phthalate is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:
Standardization of Solutions: It is used as a primary standard for calibrating pH meters and preparing standard solutions for titrations.
Buffer Solutions: It is used in the preparation of buffer solutions for various biochemical and analytical applications.
Analytical Chemistry: It is used as a reference material in analytical chemistry for the determination of acid and base concentrations.
Environmental Testing: It is used in environmental testing laboratories for the calibration of instruments and validation of analytical methods.
Mechanism of Action
The mechanism of action of potassium hydrogen phthalate in acid-base reactions involves the donation of a proton (H⁺) from the carboxyl group to a base. This proton transfer results in the formation of potassium phthalate and water. In esterification reactions, the carboxyl group reacts with an alcohol to form an ester and water, facilitated by an acid catalyst.
Comparison with Similar Compounds
Potassium hydrogen phthalate can be compared with other similar compounds such as:
Sodium Hydrogen Phthalate: Similar in structure and used for similar applications, but with sodium as the cation instead of potassium.
Potassium Biphthalate: Another name for potassium hydrogen phthalate, highlighting its role as a biphthalate salt.
Phthalic Acid: The parent compound from which potassium hydrogen phthalate is derived, used in the production of plasticizers and resins.
Potassium hydrogen phthalate is unique due to its high purity, stability, and well-defined properties, making it an ideal primary standard for various analytical applications.
Properties
Molecular Formula |
C15H13NaO7S |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
sodium;(5-methoxycarbonyl-2-phenylmethoxyphenyl) sulfate |
InChI |
InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
WGYFASLUYTXWBO-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















